Chlorhydrate de melperone

Vue d'ensemble

Description

Melperone Hydrochloride: A Comprehensive Analysis

Melperone hydrochloride is a butyrophenone neuroleptic commonly used for its sleep-inducing properties and has been in use for over 30 years. It is known for its atypical antipsychotic properties, which include the ability to produce an antipsychotic effect with minimal extrapyramidal side effects, no prolactin elevation, and effectiveness in treating neuroleptic-resistant schizophrenia . Melperone has also been investigated for its potential antiarrhythmic properties in cardiac applications .

Synthesis Analysis

While the synthesis of melperone hydrochloride is not directly discussed in the provided papers, its pharmacological profile suggests a complex synthesis process that would likely involve multiple steps to ensure the specificity of its action on neurotransmitter systems .

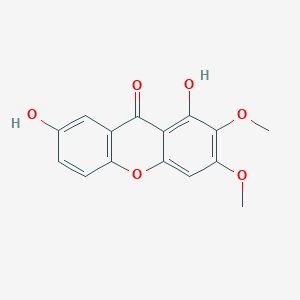

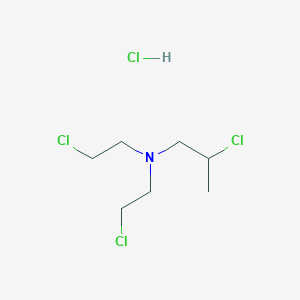

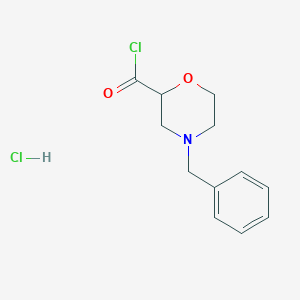

Molecular Structure Analysis

The molecular structure of melperone hydrochloride contributes to its pharmacological effects. As a butyrophenone, it is structurally distinct from other classes of antipsychotics, which may explain its unique profile, including a weak affinity for D2 receptors and a lack of induced DA receptor supersensitivity .

Chemical Reactions Analysis

Melperone hydrochloride's chemical interactions with other substances have been documented. It inhibits the CYP2D6 catalyzed O-demethylation of venlafaxine, which can lead to altered serum concentrations of venlafaxine and its metabolite when used concomitantly . Additionally, melperone's interaction with other drugs such as diazepam and carbamazepine has been implicated in a case of fatal intoxication, highlighting the importance of understanding its chemical reactions in the context of polypharmacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of melperone hydrochloride, while not explicitly detailed in the provided papers, are crucial for its pharmacokinetics and pharmacodynamics. Its solubility, stability, and ability to cross the blood-brain barrier are essential for its antipsychotic effects and its potential side effects, such as weight gain, which appears to be less significant compared to other antipsychotics like clozapine . A quantitative analysis of melperone in human plasma by gas chromatography--mass spectrometry--selected ion monitoring has been developed, indicating the importance of precise measurement of its concentration for therapeutic drug monitoring .

Relevant Case Studies

Several case studies and clinical trials have been conducted to evaluate the efficacy and safety of melperone hydrochloride. It has been shown to improve cognitive function in schizophrenia, particularly executive function, without significant changes in other cognitive domains . In the treatment of neuroleptic-resistant schizophrenia, melperone has demonstrated significant improvements in overall psychiatric status without exacerbating extrapyramidal symptoms or causing weight gain . However, a case of fatal intoxication has been reported, underscoring the need for careful monitoring, especially in the context of multiple drug therapies .

Applications De Recherche Scientifique

- La melperone est principalement utilisée pour traiter la schizophrénie. Elle se lie aux récepteurs de la dopamine et à d’autres récepteurs, exerçant ainsi ses effets antipsychotiques. Contrairement aux antipsychotiques typiques, elle appartient à la deuxième génération en raison de ses propriétés atypiques .

- Les chercheurs ont étudié l’impact de la melperone sur la fonction cognitive. Une étude a révélé des améliorations de la fonction exécutive après le traitement de patients atteints de schizophrénie ou de trouble schizoaffectif à l’aide de la melperone .

- La melperone a été utilisée pour traiter les troubles du sommeil. Ses propriétés sédatives la rendent appropriée pour la gestion de l’insomnie ou des problèmes liés au sommeil .

Traitement antipsychotique de la schizophrénie

Amélioration cognitive

Troubles du sommeil

Mécanisme D'action

Target of Action

Melperone hydrochloride, an atypical butyrophenone antipsychotic , primarily targets D2 dopaminergic and 5HT2A serotonergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

Melperone demonstrates antagonist activity at its primary targets . It has a weak affinity to D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . This interaction with its targets leads to changes in neurotransmitter activity, which can help alleviate symptoms of psychotic disorders .

Biochemical Pathways

Its antagonistic action on d2 dopaminergic and 5ht2a serotonergic receptors suggests that it may influence dopamine and serotonin pathways . These pathways are involved in various neurological processes, including mood regulation and cognitive function .

Pharmacokinetics

Melperone has a bioavailability of 87% when administered intramuscularly, and 54-65% when administered orally . It is metabolized in the liver and has an elimination half-life of 3-4 hours (oral) and 6 hours (intramuscular) . The drug is excreted renally, with 70% as metabolites and 5.5-10.4% as unchanged drug .

Result of Action

The antagonistic action of Melperone on D2 dopaminergic and 5HT2A serotonergic receptors results in an antipsychotic effect . This effect is achieved at doses that cause minimal extrapyramidal symptoms, which are frequently associated with more traditional antipsychotics . As a result, Melperone can help manage symptoms of psychotic disorders, such as schizophrenia .

Action Environment

The action, efficacy, and stability of Melperone can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by factors such as the patient’s metabolic rate, liver function, and renal function . Additionally, the drug’s efficacy can be influenced by the patient’s adherence to the prescribed dosage and regimen .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHYXXIJLKFQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936649 | |

| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1622-79-3 | |

| Record name | Melperone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPERONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G640374K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)